tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate: and tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate are organic compounds with significant interest in the field of synthetic chemistry. These compounds are characterized by their pyridine ring structures substituted with trifluoromethylsulfonyloxy groups, which impart unique chemical properties.
Preparation Methods
The synthesis of these compounds typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Base: Triethylamine or pyridine
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
These compounds undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In biological systems, they may act by inhibiting enzymes or receptors involved in disease processes. The trifluoromethylsulfonyloxy group is known to enhance the lipophilicity and metabolic stability of the compounds, making them more effective in biological systems.
Comparison with Similar Compounds
Similar compounds include:
- tert-butyl 2-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-butyl 6-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
These compounds share similar structures but differ in the substituents on the pyridine ring. The trifluoromethylsulfonyloxy group in the compounds of interest imparts unique properties, such as increased lipophilicity and metabolic stability, making them more suitable for certain applications.
Properties
Molecular Formula |
C24H36F6N2O10S2 |
---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/2C12H18F3NO5S/c2*1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3;5,8H,6-7H2,1-4H3 |
InChI Key |
XPOJVHAJFNYSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F.CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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